MMP-1/MMP-9 Substrate Optimization Approach
Dnp-Pro-OH serves as the invariant N-terminal residue in the parent substrate Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH2. Systematic optimization of this parent scaffold at subsites P2 through P2' by McGeehan et al. (1994) led to the design of an optimized analogue, Dnp-Pro-Cha-Abu~Smc-His-Ala-D-Arg-NH2. This optimized substrate exhibited a 36-fold improvement in catalytic efficiency (kcat/Km) for interstitial collagenase (MMP-1) compared to the original Dnp-Pro-containing parent [1].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) for MMP-1 |
|---|---|
| Target Compound Data | Dnp-Pro-Leu-Gly~Leu-Trp-Ala-D-Arg-NH2 (Parent substrate containing Dnp-Pro-OH) - Baseline value |
| Comparator Or Baseline | Dnp-Pro-Cha-Abu~Smc-His-Ala-D-Arg-NH2 (Optimized analogue) |
| Quantified Difference | 36-fold increase in kcat/Km for the optimized analogue |
| Conditions | MMP-1 interstitial collagenase, pH and temperature not explicitly stated in abstract but typical for MMP assays (e.g., 37°C, pH 7.5) |
Why This Matters
This data demonstrates that the Dnp-Pro N-terminus is the essential scaffold upon which 36-fold activity improvements are engineered, confirming its role as the required starting point for developing high-performance MMP substrates rather than a variable position.
- [1] McGeehan GM, et al. Characterization of the peptide substrate specificities of interstitial collagenase and 92-kDa gelatinase. Implications for substrate optimization. J Biol Chem. 1994;269(52):32814-20. View Source
